Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Description
Chemical Structure: The compound features a piperazine ring linked via a ketone group to a 2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin scaffold, with a hydrochloride salt form. Its IUPAC name is (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone hydrochloride (CAS: 70918-74-0) .
Properties
Molecular Formula |
C13H19ClN2O3 |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
2,3,4a,8a-tetrahydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,10-12,14H,5-9H2;1H |
InChI Key |
ZYTPQSYSHMKUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3C=CC=CC3O2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with a suitable benzodioxin derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring facilitates nucleophilic substitution due to its electron-rich nitrogen atoms. Common reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under mild basic conditions (e.g., K₂CO₃ in DMF).
-
Acylation : Forms acylated products with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 25°C | N-Methylpiperazine derivative |
| Acylation | Acetyl chloride | DCM, 0–25°C | Acetylated piperazine compound |
Hydrolysis of Amide Bonds
The methanone group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding benzo[b] dioxin-2-carboxylic acid and piperazine hydrochloride.
-
Basic Hydrolysis : LiOH in THF/H₂O selectively cleaves ester groups adjacent to the dioxane ring without affecting the amide bond .
Cyclization Reactions
The tetrahydrobenzo[d] dioxin moiety participates in cyclization:
-
Dioxane Ring Formation : Pyrocatechol reacts with epichlorohydrin under basic conditions (NaOH) to form the dioxane skeleton, a key step in synthesizing the parent structure .
Table 2: Cyclization Conditions
| Starting Material | Reagent | Conditions | Outcome |
|---|---|---|---|
| Pyrocatechol | Epichlorohydrin | NaOH, 80°C, 12 hrs | 2,3-dihydrobenzo[d] dioxin |
Functional Group Transformations
-
Bromination : Methyl acrylate undergoes bromination with NBS (N-bromosuccinimide) to introduce bromine at the β-position, enabling subsequent coupling with the dioxane ring .
-
Ester Cleavage : LiOH-mediated hydrolysis removes methyl esters, generating carboxylic acid intermediates critical for acyl chloride formation .
Pharmacological Interactions
While not traditional "reactions," the compound engages in non-covalent interactions with biological targets:
-
KRAS G12C Inhibition : Forms hydrogen bonds with cysteine residues in the KRAS mutant protein, disrupting GTP binding and inhibiting oncogenic signaling.
-
Receptor Binding : The dioxane oxygen atoms interact with hydrophobic pockets in serotonin receptors, as inferred from structural analogs.
Stability Under Synthetic Conditions
The compound exhibits sensitivity to:
-
Strong Acids/Bases : Prolonged exposure to HCl (>3M) degrades the dioxane ring.
-
Oxidizing Agents : Reacts with H₂O₂, leading to ring-opening products.
Table 3: Stability Profile
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| 6M HCl, 24 hrs | Partial decomposition of dioxane ring | Use dilute acids (<1M) |
| H₂O₂, 50°C | Oxidative ring opening | Avoid oxidizing agents |
Key Insights
Scientific Research Applications
Applications in Medicinal Chemistry
-
Cancer Therapy
- Targeting Oncogenes : The compound's inhibitory action on the KRAS G12C mutant protein positions it as a promising candidate for developing targeted cancer therapies. Studies have shown that it can effectively reduce cell viability in cancer models expressing this mutation.
- Combination Therapies : Research is ongoing to explore the efficacy of combining this compound with other chemotherapeutic agents to enhance overall treatment outcomes.
-
Pharmacological Research
- Binding Affinity Studies : Interaction studies have demonstrated that Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride exhibits significant binding affinity for proteins involved in cancer pathways. Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate these interactions.
- Structure-Activity Relationship (SAR) Studies
Case Study 1: Inhibition of KRAS G12C
A recent study investigated the effects of this compound on cancer cell lines harboring the KRAS G12C mutation. The results indicated a significant reduction in cell proliferation rates and increased apoptosis compared to untreated controls.
Case Study 2: Binding Affinity Assessment
Another study utilized molecular docking techniques to assess the binding affinity of this compound against various protein targets involved in oncogenic signaling pathways. The findings suggested that this compound had a favorable binding profile with several targets critical for tumor growth.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Key Observations :
Pharmacologically Relevant Analogues
Doxazosin Mesylate (CAS: 77883-43-3)
- Structure: Contains a 1,4-benzodioxin core linked to a piperazine and aminoquinazoline group.
- Activity : Alpha-1 adrenergic antagonist used for hypertension and benign prostatic hyperplasia .
- Comparison : The target compound lacks the quinazoline moiety, which is critical for doxazosin’s receptor affinity. This suggests distinct pharmacological targets .
Terazosin Hydrochloride Dihydrate Impurity M (CAS: 31350-27-3)
Biological Activity
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the KRAS G12C mutant protein implicated in various cancers. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H19ClN2O and features a piperazine moiety linked to a tetrahydrobenzo[b][1,4]dioxin structure. This unique combination contributes to its biological activity and potential therapeutic applications.
Anticancer Properties
This compound has been identified as a potential inhibitor of the KRAS G12C mutant protein. This mutation is prevalent in several types of cancer, including lung and colorectal cancers. The inhibition of this protein can lead to:
- Reduced tumor growth : Studies indicate that the compound can significantly decrease proliferation rates in cancer cell lines expressing the KRAS G12C mutation.
- Mechanism of Action : Interaction studies suggest that the compound binds effectively to the mutant protein, disrupting its function and thereby inhibiting downstream signaling pathways associated with tumor growth.
Pharmacological Profile
Further investigations into the pharmacological profile of this compound have shown:
- Binding Affinity : The compound exhibits binding affinity for various proteins involved in cancer pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.
- In vitro Assays : In vitro assays have demonstrated significant cytotoxicity against cancer cell lines with high expression levels of KRAS G12C.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperazine ring : Utilizing appropriate amine precursors.
- Coupling with tetrahydrobenzo[b][1,4]dioxin : This step requires careful optimization to achieve high yield and purity.
- Hydrochloride salt formation : Enhances solubility and stability for biological testing.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Methylpiperazin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin) | Contains a methyl group on piperazine | Potential anti-cancer activity | Methyl substitution may alter pharmacokinetics |
| 2-(Piperazin-1-yl)-benzo[b][1,4]dioxine | Simple piperazine attachment | Limited specificity | Lacks complex dioxin structure |
| Piperidinyl derivatives | Different cyclic amine structure | Varies widely; some are anti-cancer agents | Structural differences lead to varied activity profiles |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression in xenograft models harboring KRAS G12C mutations.
- Combination Therapies : Research indicates enhanced efficacy when combined with other targeted therapies or chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodology : The compound’s core structure involves coupling a piperazine moiety with a benzodioxane system. A general approach involves:
- Step 1 : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid derivatives with piperazine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions .
- Step 2 : Hydrochloride salt formation via HCl gas bubbling or treatment with concentrated HCl in ethanol.
- Optimization : Yields up to 84–88% are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to piperazine) and using high-purity reagents to minimize side products .
- Pitfalls : Impurities like unreacted starting materials or over-alkylated piperazine derivatives may require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Analytical Workflow :
- 1H/13C NMR : Confirm the benzodioxane-proton environment (δ 4.2–4.5 ppm for dioxane CH₂ groups) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm) .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₇ClN₂O₃ requires m/z 296.0902) .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s selectivity for H1 and 5-HT2A receptors?
- Experimental Design :
- Radioligand Binding Assays : Use [³H]mepyramine for H1 receptors and [³H]ketanserin for 5-HT2A receptors. Measure IC₅₀ values in transfected HEK293 cells .
- Functional Assays : Assess Gq-coupled calcium flux (for 5-HT2A) or histamine-induced cAMP inhibition (for H1) to determine agonist/antagonist profiles .
- Data Interpretation : Cross-reactivity with other GPCRs (e.g., dopamine D2) should be tested to confirm selectivity. A ≥10-fold higher affinity for H1/5-HT2A over off-target receptors is ideal .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
- Crystallization Techniques :
- Solvent Screening : Use slow vapor diffusion with polar/nonpolar solvent pairs (e.g., ethanol/water or acetonitrile/diethyl ether).
- Salt Forms : Alternative counterions (e.g., maleate or dihydrochloride) may improve crystal lattice stability, as seen in related piperazine derivatives .
Q. How do researchers profile and quantify synthetic impurities in this compound?
- Analytical Workflow :
- HPLC-MS : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities like unreacted benzodioxane acid (retention time ~8.2 min) or N-oxide byproducts .
- Reference Standards : Compare against pharmacopeial impurities (e.g., dibenzo[b,f][1,4]thiazepin-11(10H)-one analogs) spiked into samples for quantification .
- Acceptance Criteria : Impurity thresholds should align with ICH Q3A guidelines (≤0.15% for unknown impurities) .
Q. What in vitro models are suitable for assessing its anticholinesterase activity?
- Assay Protocol :
- Ellman Method : Incubate with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzymes, DTNB (Ellman’s reagent), and acetylthiocholine. Monitor absorbance at 412 nm to calculate IC₅₀ .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in receptor affinity data across studies?
- Troubleshooting :
- Source Variability : Receptor preparations (e.g., cell lines vs. tissue homogenates) may yield divergent results. Standardize using recombinant receptors .
- Buffer Conditions : pH and ion concentration (e.g., Mg²+ levels) affect ligand binding. Replicate assays in Tris-HCl (pH 7.4) with 150 mM NaCl .
Methodological Innovations
Q. Can computational modeling predict metabolic pathways or toxicity profiles?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
